molecular formula C9H9N3O B5159943 N-(furan-2-ylmethyl)pyrimidin-2-amine

N-(furan-2-ylmethyl)pyrimidin-2-amine

Cat. No.: B5159943
M. Wt: 175.19 g/mol
InChI Key: KFYFFVIKDKJLHP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)pyrimidin-2-amine: is an organic compound with the molecular formula C10H10N2O It is a heterocyclic compound containing both a furan ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)pyrimidin-2-amine typically involves the reaction of furan-2-carbaldehyde with pyrimidin-2-amine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted pyrimidin-2-amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)pyrimidin-2-amine is unique due to the presence of both a furan ring and a pyrimidine ring, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with various molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(furan-2-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-3-8(13-6-1)7-12-9-10-4-2-5-11-9/h1-6H,7H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYFFVIKDKJLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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